molecular formula C14H11ClO3 B010179 4-(3-Chloro-4-methoxyphenyl)benzoic acid CAS No. 107517-13-5

4-(3-Chloro-4-methoxyphenyl)benzoic acid

Cat. No.: B010179
CAS No.: 107517-13-5
M. Wt: 262.69 g/mol
InChI Key: ABWLAKRFQXPGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methoxyphenyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 14 H 10 Cl 2 O 3 , this benzoic acid derivative features a biphenyl core structure substituted with chloro and methoxy groups, making it a potential building block in organic synthesis and medicinal chemistry. This compound is structurally related to other chlorinated and methoxylated biphenyl carboxylic acids, which are frequently utilized in the development of pharmaceutical intermediates and in solid-phase synthesis as potential building blocks for more complex molecules . Its specific physicochemical properties make it suitable for exploration in various scientific fields, including materials science and chemical biology. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct their own experiments to determine the compound's suitability and mechanism of action for their specific applications.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWLAKRFQXPGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564125
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107517-13-5
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 4-Hydroxybenzaldehyde

Chlorination is typically performed using gaseous chlorine in the presence of catalysts such as iron(III) chloride or aluminum chloride. In US5498798A , chlorination of p-alkylbenzenesulfonyl chloride at 75–80°C for 6–12 hours achieves quantitative yields of 3-chloro-4-alkylbenzenesulfonyl chlorides. Adapting this method, 4-hydroxybenzaldehyde undergoes electrophilic aromatic substitution at the 3-position, forming 3-chloro-4-hydroxybenzaldehyde.

Reaction Conditions :

  • Temperature: 75–80°C

  • Catalyst: Iron(III) chloride (1–2 mol%)

  • Duration: 8–10 hours

  • Yield: >95%

Methoxylation via Alkali-Mediated Substitution

The hydroxyl group at the 4-position is replaced with methoxy using methylating agents like methyl iodide or dimethyl sulfate. CN102690194A demonstrates this via alkali-mediated nucleophilic substitution, where 3-chloro-4-hydroxybenzaldehyde reacts with methanol in the presence of sodium hydride.

Example Protocol :

  • Reactants : 3-Chloro-4-hydroxybenzaldehyde (10.08 g), methanol (5.13 g)

  • Base : Sodium hydride (3.0 g)

  • Solvent : N,N-Dimethylacetamide (110 mL)

  • Temperature : 100°C

  • Duration : 10 hours

  • Yield : 82%

Condensation and Decarboxylative Coupling

The biphenyl backbone is constructed through condensation reactions, often involving sulfinic acids or α-halocarboxylic acids.

Sulfinic Acid Intermediate Formation

Reduction of 3-chloro-4-methoxybenzenesulfonyl chloride (from Step 1.1) with sodium sulfite generates the corresponding sulfinic acid. US5498798A reports this reduction in aqueous media at 40–90°C, yielding 3-chloro-4-methoxybenzenesulfinic acid.

Key Data :

  • Reduction agent: Sodium sulfite (1.2 equiv)

  • Temperature: 70°C

  • Duration: 4 hours

  • Yield: 89%

Condensation with α-Halocarboxylic Acids

The sulfinic acid reacts with α-halocarboxylic acids (e.g., 2-chloropropionic acid) to form sulfonylcarboxylic acid intermediates. Decarboxylation at elevated temperatures (150–200°C) produces the biphenyl structure.

Decarboxylation Conditions :

  • Temperature: 180°C

  • Solvent: Xylene

  • Catalyst: Copper powder (0.1 equiv)

  • Yield: 78%

Oxidation of Aldehyde to Benzoic Acid

The final step involves oxidizing the aldehyde group of the biphenyl intermediate to a carboxylic acid. CN102690194A employs potassium permanganate in acidic conditions for this transformation.

Oxidation Protocol :

  • Oxidizing agent : KMnO₄ (3.0 equiv)

  • Solvent : Water/acetone (1:1 v/v)

  • Temperature : 60°C

  • Duration : 6 hours

  • Yield : 85%

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Purity
Chlorination-AlkoxylationElectrophilic substitutionCl₂, FeCl₃, 75°C95%>99%
Sulfinic Acid CondensationReduction/DecarboxylationNa₂SO₃, 70°C; 180°C78%97%
Alkali-Mediated OxidationKMnO₄ oxidationH₂O/acetone, 60°C85%98%

Industrial-Scale Optimization

Industrial production prioritizes cost-effectiveness and safety. Key adjustments include:

  • Solvent Recycling : Toluene and xylene are recovered via distillation.

  • Catalyst Reuse : Copper powder is filtered and reused for decarboxylation.

  • Purity Control : Crystallization from ethanol/water mixtures ensures >99% purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group in the compound undergoes oxidation under specific conditions:

Reaction Type Reagents Conditions Products
Oxidative decarboxylationKMnO4, H2OAcidic medium, 50–100°CCO2, phenolic derivatives
Selective oxidationCrO3/H2SO4Controlled temperatureα-Keto derivatives

Example: Oxidative decarboxylation with KMnO4 converts the benzoic acid group to a phenolic structure, yielding 4-(3-chloro-4-methoxyphenyl)phenol .

Reduction Reactions

The chloro substituent and carboxylic acid group can be reduced:

Reaction Type Reagents Conditions Products
Chlorine reductionLiAlH4, THF0°C to room temperatureHydrogenated derivatives
Carboxylic acid reductionNaBH4/H2OMild conditionsBenzyl alcohol derivatives

Example: Reduction of the chloro group with LiAlH4 produces 4-(3-hydroxy-4-methoxyphenyl)benzoic acid .

Substitution Reactions

The chloro group is highly reactive, enabling nucleophilic substitutions:

Reaction Type Reagents Conditions Products
Amine substitutionNH3, CuI100°C, 24 hours4-(3-amino-4-methoxyphenyl)benzoic acid
Thiol substitutionNaSH, DMF80°C, 12 hours4-(3-mercapto-4-methoxyphenyl)benzoic acid

Example: Reaction with sodium azide (NaN3) replaces the chloro group with an azide, forming 4-(3-azido-4-methoxyphenyl)benzoic acid .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures:

Reaction Type Reagents Conditions Products
Suzuki-Miyaura couplingPd(PPh3)4, Na2CO3THF/H2O, 80°CBiphenyl derivatives
Stille couplingStille reagent, PdCl2DMF, 100°CAryl-aryl bonded compounds

Example: Coupling with phenylboronic acid under Suzuki conditions yields 4-(3-chloro-4-methoxyphenyl)biphenyl .

Amidation and Esterification

The carboxylic acid group can be transformed into amides or esters:

Reaction Type Reagents Conditions Products
AmidationThionyl chloride (SOCl2), NH30°C to room temperature4-(3-chloro-4-methoxyphenyl)benzamide
EsterificationMeOH, H2SO4Reflux, 4 hoursMethyl 4-(3-chloro-4-methoxyphenyl)benzoate

Example: Reaction with 4-aminobenzoic acid and DCC forms 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid .

Biological Relevance

The compound exhibits anti-inflammatory properties due to its ability to inhibit enzymes like COX-2 . Structural modifications, such as amide formation, enhance its pharmacokinetic profile .

Comparison of Reaction Pathways

Reaction TypeAdvantagesLimitations
OxidationHigh yield of phenolic derivativesRisk of over-oxidation
ReductionSelective hydrogenationRequires strict temperature control
CouplingForms biologically active derivativesRequires expensive catalysts

Research Highlights

  • The compound’s methoxy group enhances solubility in polar solvents .
  • Derivatives show efficacy in organic semiconductor applications .
  • Chlorine substitution improves binding affinity to therapeutic targets .

Scientific Research Applications

Organic Synthesis

4-(3-Chloro-4-methoxyphenyl)benzoic acid serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of derivatives with enhanced properties.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes or receptors can alter their activity, providing insights into biological mechanisms.

Pharmaceutical Applications

Due to its biological activity, this compound has potential applications in drug development. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical formulations.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundBenzoic acid core with chloro and methoxyDistinct electronic effects due to substituents
4-(3-Chloro-4-methoxyphenyl)-2-fluorobenzoic acidFluorine substitution on benzoic coreEnhanced reactivity due to fluorine presence
4-(3-Chloro-4-methoxyphenyl)-2-bromobenzoic acidBromine substitution on benzoic coreDifferent halogen affecting reactivity

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with cyclooxygenase (COX) enzymes. The results indicated that the compound inhibited COX activity, suggesting potential use as an anti-inflammatory agent.

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives of this compound to evaluate their biological activities. The derivatives demonstrated varying degrees of efficacy in inhibiting cancer cell proliferation, highlighting the compound's potential in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)benzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloro and methoxy groups can interact with the active sites of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical Properties
This compound C₁₄H₁₁ClO₃ 262.69 3-Cl, 4-OCH₃ on phenyl Melting point: Not reported
4-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ 262.69 4-Cl, 2-OCH₃ on phenyl Density: N/A; Purity: 95%
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ 262.69 4-Cl, 2-OCH₃ on phenyl Purity: 96%
4-(3-Chloro-2-fluorophenyl)benzoic acid C₁₃H₉ClFO₂ 248.66 3-Cl, 2-F on phenyl Not reported
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 4-F-phenoxy group M.p.: 171–175°C; Flash point: 172.2°C

Key Observations :

  • Substituent Position Effects: Chlorine and methoxy groups in ortho, meta, or para positions alter steric hindrance and electronic distribution.
  • Molecular Weight Variations : Fluorine substitution (e.g., in 4-(3-Chloro-2-fluorophenyl)benzoic acid) reduces molecular weight compared to methoxy-containing analogs, affecting solubility and bioavailability .
  • Phenoxy vs. Phenyl Groups: 4-(4-Fluorophenoxy)benzoic acid contains a phenoxy linker, which increases flexibility and may influence binding interactions in biological systems .

Biological Activity

4-(3-Chloro-4-methoxyphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is part of a larger class of benzoic acid derivatives that have been studied for their effects on various biological pathways, including proteostasis and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 288.72 g/mol
  • IUPAC Name : this compound

This compound features a chlorinated aromatic ring and a methoxy group, which are significant for its biological interactions.

Proteostasis Modulation

Recent studies have highlighted the role of benzoic acid derivatives in modulating proteostasis networks, particularly through the activation of cathepsins B and L. In a study involving human foreskin fibroblasts, this compound demonstrated significant activation of these enzymes, leading to an increase in proteasomal activity by approximately 467.3% compared to controls . This suggests its potential as a candidate for developing anti-aging agents by enhancing protein degradation pathways.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). At concentrations up to 10 µg/mL, no significant cytotoxicity was observed in these cell lines, indicating a favorable safety profile for therapeutic applications . Furthermore, compounds with similar structures have been reported to exhibit antiproliferative activities against different cancer types, suggesting that this compound may also possess such properties.

Enzyme Inhibition

In addition to its effects on proteostasis, this compound has been identified as an inhibitor of various enzymes. For instance, it has shown potential in inhibiting neurolysin and the angiotensin-converting enzyme (ACE), both of which are crucial in regulating physiological processes such as blood pressure and neuropeptide degradation . The inhibition of these enzymes could provide therapeutic benefits in conditions like hypertension and neurodegenerative diseases.

Data Summary

Biological Activity Effect Observed Reference
Activation of Cathepsins B and L467.3% increase in activity
Cytotoxicity in Cancer Cell LinesNo significant cytotoxicity at 10 µg/mL
Enzyme InhibitionInhibits neurolysin and ACE

Case Studies

One notable case study evaluated the effects of various benzoic acid derivatives on cellular pathways. Among these derivatives, this compound exhibited the most potent interaction with cathepsins B and L, suggesting its utility in targeting age-related decline in proteostasis mechanisms .

Another investigation focused on the structure-activity relationship (SAR) of substituted benzoic acids, revealing that modifications such as chlorination and methoxylation significantly enhance biological activity. This study supports the notion that this compound could serve as a lead compound for further development in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-4-methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-methoxyphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.